Cas no 28144-25-4 (Uridine-5-oxyacetic acid)
Uridine-5-oxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)oxy]-
- 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetic acid
- Q27109940
- J-016986
- Acetic acid, ((1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl-5-pyrimidinyl)oxy)-
- 2-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)oxy)acetic acid
- 5-oxyacetyluridine
- Uridine-5-oxyacetic acid
- 2-[1-[(2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2, 4-dioxopyrimidin-5-yl]oxyacetic acid
- SCHEMBL41703
- 5-(carboxymethoxy)uridine
- uridin-5-yloxyacetic acid
- 28144-25-4
- DTXSID80182414
- o(5)u
- CHEBI:27240
- DA-68497
- uridine 5-oxyacetic acid
- DTXCID90104905
-
- Inchi: 1S/C11H14N2O9/c14-2-5-7(17)8(18)10(22-5)13-1-4(21-3-6(15)16)9(19)12-11(13)20/h1,5,7-8,10,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1
- InChI Key: RVCNQQGZJWVLIP-VPCXQMTMSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NC(C(=C1)OCC(=O)O)=O)=O)O)O
Computed Properties
- Exact Mass: 318.06992
- Monoisotopic Mass: 318.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.2
- Topological Polar Surface Area: 166Ų
Experimental Properties
- Density: 1.8
- Refractive Index: 1.672
- PSA: 165.86
Uridine-5-oxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | U211195-1mg |
Uridine-5-oxyacetic acid |
28144-25-4 | 1mg |
$ 300.00 | 2022-06-02 | ||
| TRC | U211195-2.5mg |
Uridine-5-oxyacetic acid |
28144-25-4 | 2.5mg |
$ 470.00 | 2022-06-02 | ||
| TRC | U211195-5mg |
Uridine-5-oxyacetic acid |
28144-25-4 | 5mg |
$ 990.00 | 2022-06-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500887-5 mg |
Uridine-5-oxyacetic acid, |
28144-25-4 | ≥98% | 5mg |
¥2,820.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-500887-5mg |
Uridine-5-oxyacetic acid, |
28144-25-4 | ≥98% | 5mg |
¥2820.00 | 2023-09-05 | |
| A2B Chem LLC | AX41930-1mg |
Uridine-5-oxyacetic acid |
28144-25-4 | 1mg |
$198.00 | 2024-04-20 |
Uridine-5-oxyacetic acid Suppliers
Uridine-5-oxyacetic acid Related Literature
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Ronald C. Taylor,Bobbie-Jo M. Webb Robertson,Lye Meng Markillie,Margrethe H. Serres,Bryan E. Linggi,Joshua T. Aldrich,Eric A. Hill,Margaret F. Romine,Mary S. Lipton,H. Steven Wiley Integr. Biol. 2013 5 1393
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J. Kremser,E. Strebitzer,R. Plangger,M. A. Juen,F. Nu?baumer,H. Glasner,K. Breuker,C. Kreutz Chem. Commun. 2017 53 12938
Additional information on Uridine-5-oxyacetic acid
Introduction to Uridine-5-oxyacetic acid (CAS No. 28144-25-4)
Uridine-5-oxyacetic acid, with the chemical formula C₉H₉N₂O₇, is a significant compound in the field of biochemistry and pharmacology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 28144-25-4, has garnered attention due to its multifaceted biological activities and potential applications in therapeutic research. The structure of Uridine-5-oxyacetic acid features a uridine backbone modified at the 5-position, introducing an oxyacetic acid moiety, which imparts distinct reactivity and functional properties.
The synthesis and characterization of Uridine-5-oxyacetic acid have been subjects of extensive research, particularly in understanding its role in cellular metabolism and signal transduction pathways. Recent studies have highlighted its involvement in nucleotide biosynthesis and as a precursor in the formation of various nucleotide-derived signaling molecules. The oxyacetic acid group in its structure is particularly noteworthy, as it can participate in redox reactions and influence metabolic fluxes within biological systems.
One of the most compelling aspects of Uridine-5-oxyacetic acid is its observed ability to modulate enzyme activities associated with energy metabolism. Research has demonstrated that this compound can influence the activity of key enzymes such as pyruvate carboxylase and phosphoenolpyruvate carboxykinase, which are critical in the citric acid cycle and gluconeogenesis. These findings suggest that Uridine-5-oxyacetic acid may have therapeutic implications in conditions related to metabolic dysregulation, such as diabetes and obesity.
In addition to its metabolic roles, Uridine-5-oxyacetic acid has shown promise in neuroprotective applications. Studies indicate that it can attenuate oxidative stress and protect neuronal cells from damage induced by excitotoxicity. The compound's ability to enhance the synthesis of neuroprotective nucleotides may make it a valuable candidate for developing treatments against neurodegenerative diseases like Alzheimer's and Parkinson's. The interaction between Uridine-5-oxyacetic acid and nucleotide salvage pathways has been a focus of recent investigations, revealing novel mechanisms for maintaining cellular homeostasis.
The pharmacokinetic properties of Uridine-5-oxyacetic acid have also been extensively studied to optimize its therapeutic potential. Research has explored its absorption, distribution, metabolism, and excretion (ADME) profiles, aiming to identify optimal dosing regimens and delivery methods. Preclinical trials have shown that oral administration of Uridine-5-oxyacetic acid leads to sustained plasma levels, suggesting its suitability for chronic therapeutic use. Furthermore, studies on its interactions with cytochrome P450 enzymes have provided insights into potential drug-drug interactions, which are crucial for safe clinical application.
Emerging evidence also points to the anti-inflammatory properties of Uridine-5-oxyacetic acid. Inflammatory pathways are closely linked to various chronic diseases, including cardiovascular disorders and autoimmune conditions. The compound has been observed to modulate inflammatory cytokine production and reduce oxidative stress markers in vitro and in animal models. These findings open up new avenues for exploring Uridine-5-oxyacetic acid as an adjunct therapy in managing inflammation-related pathologies.
The structural diversity of Uridine-5-oxyacetic acid allows for further chemical modifications, enabling the development of derivatives with enhanced bioactivity or selectivity. Researchers are currently investigating analogs of this compound that may exhibit improved pharmacokinetics or reduced side effects. Computational modeling techniques have been employed to predict the binding affinities of these derivatives with target enzymes, accelerating the discovery process.
The industrial production of Uridine-5-oxyacetic acid has also seen advancements, with increasing emphasis on sustainable synthetic routes. Biocatalytic methods have been explored as alternatives to traditional chemical synthesis, offering a greener approach while maintaining high yields and purity standards. These efforts align with global initiatives to promote environmentally friendly practices in pharmaceutical manufacturing.
Future research directions for Uridine-5-oxyacetic acid include exploring its role in epigenetic regulation and gene expression modulation. Preliminary studies suggest that it may influence histone modifications and DNA methylation patterns, potentially impacting gene accessibility and function. Such findings could have far-reaching implications for developing treatments targeting epigenetic dysregulation in diseases like cancer.
In conclusion, Uridine-5-oxyacetic acid (CAS No. 28144-25-4) is a versatile compound with significant potential in therapeutic applications across multiple domains of medicine. Its involvement in metabolic regulation, neuroprotection, anti-inflammation, and epigenetic processes underscores its importance as a research subject. As scientific understanding continues to evolve, further exploration of this compound is expected to yield novel insights and innovative treatments for human health.
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